N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiadiazole and triazole derivatives. These types of compounds are notable for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure incorporates both thiadiazole and triazole moieties, which contribute to its potential therapeutic applications.
The compound can be sourced from various chemical suppliers specializing in pharmaceutical intermediates and research chemicals. It is often synthesized in laboratories focusing on medicinal chemistry and drug development.
This compound is classified under:
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
The reaction conditions are critical for the successful synthesis of this compound. Temperature control and reaction times are optimized to ensure high yields and purity of the final product.
The molecular formula for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is .
Property | Value |
---|---|
Molecular Weight | 391.5 g/mol |
IUPAC Name | N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI | InChI=1S/C17H22N4O2S3/c18-13... |
InChI Key | SXXVHQYWILACKK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties.
The mechanism of action for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets within cells:
The physical properties of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide include:
Relevant chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents like DMSO |
Stability | Stable under normal laboratory conditions |
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several applications in scientific research:
This compound exemplifies the potential of thiadiazole and triazole derivatives in advancing medicinal chemistry and therapeutic development.
CAS No.:
CAS No.: 20701-68-2
CAS No.: 383189-04-6
CAS No.: 86781-16-0
CAS No.: 876054-56-7